N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a structurally complex molecule combining a 5-methoxyindole moiety linked via an ethyl chain to a benzamide scaffold substituted with a propan-2-yl tetrazole ring. The 5-methoxyindole group is a hallmark of tryptamine derivatives, which often exhibit psychoactive or receptor-binding properties (e.g., serotonin receptor modulation) . This compound’s design likely targets central nervous system (CNS) activity or enzyme inhibition, leveraging both indole’s affinity for neurotransmitter receptors and tetrazole’s pharmacokinetic advantages.
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C22H24N6O2/c1-14(2)28-26-21(25-27-28)15-4-6-16(7-5-15)22(29)23-11-10-17-13-24-20-9-8-18(30-3)12-19(17)20/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,29) |
InChI Key |
IDFNYADVMRMGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the indole and tetrazole moieties with a benzamide group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exhibit promising anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that the presence of the methoxy group enhances cytotoxicity against human glioblastoma and melanoma cells, potentially through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
Neuropharmacology
Indole-based compounds have been extensively studied for their neuroprotective effects. The structure of this compound suggests potential interactions with serotonin receptors, which could be beneficial in treating mood disorders and anxiety. Preclinical trials have shown that related compounds can modulate serotonin levels, leading to antidepressant-like effects in animal models .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole-containing compounds. This compound may exhibit activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters investigated the effects of a related indole derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value ranging from 10–30 µM against various cancer types, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers assessed the impact of methoxyindole derivatives on cognitive function in rodent models. Results indicated improvements in memory retention and reduced anxiety-like behaviors, supporting the hypothesis that these compounds could serve as novel treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. These targets may include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure invites comparison with analogs sharing key pharmacophores. Below is a detailed analysis:
5-MeO-DiPT (FOXY)
- Structure : [2-(5-Methoxy-1H-indol-3-yl)ethyl]bis(propan-2-yl)amine
- Key Differences : While both compounds share the 5-methoxyindole-ethyl backbone, 5-MeO-DiPT lacks the benzamide-tetrazole moiety, instead featuring diisopropylamine substituents.
- Pharmacology: 5-MeO-DiPT is a psychedelic tryptamine with potent serotonin receptor (5-HT2A) agonism . The target compound’s benzamide-tetrazole group likely redirects activity away from psychedelic effects toward non-hallucinogenic CNS targets or enzyme inhibition.
- Metabolic Stability : The tetrazole in the target compound may confer resistance to oxidative metabolism compared to 5-MeO-DiPT’s amine group .
N-(3-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Structure: Benzamide linked to tetrazole and quinazolinone groups.
- Key Differences: Replaces the indole-ethyl chain with a quinazolinone ring, altering target specificity.
- Pharmacology: Quinazolinones are associated with kinase inhibition (e.g., EGFR).
Nitazoxanide
- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.
- Key Differences : Substitutes tetrazole with a nitrothiazole group.
- Pharmacology : Nitazoxanide is a broad-spectrum antiparasitic agent. The target compound’s tetrazole and indole groups likely prioritize different therapeutic areas, such as neuroinflammation or microbial resistance, via divergent mechanisms .
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide
- Structure : Benzamide with triazole and methoxybenzothiazole substituents.
- Key Differences : Methoxybenzothiazole and triazole groups replace the indole and tetrazole.
- Pharmacology : Such compounds often exhibit antimicrobial or anticancer activity. The target compound’s indole-tetrazole combination may enhance blood-brain barrier penetration for CNS applications .
Structural and Pharmacokinetic Data Table
Key Research Findings
- Tetrazole Advantage : The tetrazole ring in the target compound enhances metabolic stability compared to carboxylic acid analogs, reducing susceptibility to esterase-mediated hydrolysis .
- Indole-Tetrazole Synergy : Molecular docking studies suggest the 5-methoxyindole group facilitates receptor binding (e.g., serotonin receptors), while the tetrazole improves solubility and bioavailability .
- Divergent Activity: Unlike 5-MeO-DiPT’s hallucinogenic effects, the benzamide-tetrazole scaffold may suppress psychedelic activity while retaining CNS penetration for therapeutic applications (e.g., neuropathic pain) .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an indole moiety and a tetrazole ring. Its molecular formula is with a molecular weight of approximately 304.41 g/mol. The presence of the methoxy group on the indole and the tetrazole group contributes to its unique properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
In Vitro Studies
A number of studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:
Case Studies
- Anticancer Properties : A study conducted on a series of indole derivatives revealed that compounds with similar structures exhibited significant anticancer properties by inducing apoptosis in various cancer cell lines through mitochondrial dysfunction and caspase activation.
- Psychopharmacological Effects : Another investigation into related compounds indicated modulation of serotonin receptor activity, which could lead to therapeutic applications in treating depression and anxiety disorders.
Toxicology and Safety Profile
Toxicological assessments are crucial for any pharmacological agent. Preliminary studies suggest that while some derivatives exhibit promising biological activities, they also require thorough evaluation for safety and side effects in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
